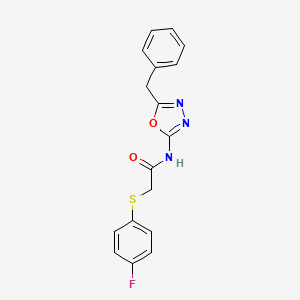

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-13-6-8-14(9-7-13)24-11-15(22)19-17-21-20-16(23-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLCLNKNGGYMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an oxadiazole ring, a benzyl group, and a phenylthio group. Its molecular formula is , with a molecular weight of approximately 339.4 g/mol. The presence of these functional groups contributes to its unique biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 1.59 | Induction of apoptosis |

| C6 (Glioma) | 8.16 | Inhibition of MMP-9 |

| L929 (Fibroblast) | 7.48 | Cell cycle arrest |

The compound exhibited an IC50 value of against the A549 human lung cancer cell line, indicating potent anticancer activity. It was also noted for its selectivity towards cancer cells compared to normal fibroblasts .

The mechanisms by which this compound exerts its anticancer effects include:

-

Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death.

Table 2: Caspase Activity in A549 Cells

This data indicates that the compound significantly enhances caspase activity compared to the control group .

Compound % (+) Caspase Activity % (-) Caspase Activity Control 0.8 99.5 N-(5-benzyl...) 3.4 97.1 Cisplatin 11.3 90.0 - Inhibition of MMP-9 : The compound has shown notable inhibition levels of matrix metalloproteinase (MMP)-9 enzyme, which is often implicated in cancer metastasis.

- Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest at specific phases, preventing cancer cell proliferation .

Case Studies

A study involving various derivatives of oxadiazoles demonstrated that compounds similar to this compound exhibited promising results in terms of anticancer efficacy and selectivity towards cancer cells over normal cells . The research emphasized the role of the oxadiazole moiety in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide can be contextualized by comparing it with structurally analogous compounds. Key derivatives and their activities are summarized below:

Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives

Key Observations:

The 4-fluorophenylthio moiety in the target compound may offer balanced electronic effects (electron-withdrawing fluorine) for enzyme binding compared to the 3-trifluoromethylphenyl group in Compound 129, which showed superior ALP inhibition . Halogenated aryl groups (e.g., bromobenzofuran in Compound 5d) introduce steric bulk, which may reduce enzymatic binding efficiency despite favorable electronic properties .

Thioacetamide-linked heterocycles (e.g., benzothiazole derivatives in ) exhibit apoptotic activity, indicating the target compound’s framework is structurally optimized for targeting cell death pathways .

Structure-Activity Relationship (SAR) Insights

- Oxadiazole Core : The 1,3,4-oxadiazole ring acts as a bioisostere for amide bonds, enhancing metabolic stability and hydrogen-bonding capacity .

- Benzyl Substituent : At the oxadiazole 5-position, it likely contributes to π-π stacking interactions with hydrophobic enzyme pockets, as seen in Compound 129’s high ALP affinity .

- 4-Fluorophenylthio Group : The fluorine atom’s electronegativity may polarize the sulfur atom, improving interactions with catalytic residues in target enzymes.

Preparation Methods

Cyclization of Acylhydrazides

Acylhydrazides undergo cyclization under dehydrating conditions to form 1,3,4-oxadiazoles. For example, benzyl-substituted acylhydrazides react with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 5-benzyl-1,3,4-oxadiazol-2-amine intermediates. This method typically achieves yields of 70–85% under reflux conditions (80–100°C, 4–6 hours).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration to form the oxadiazole ring.

Oxidative Cyclization with Visible-Light Catalysis

Recent advances employ eosin-Y as a photocatalyst under visible light to oxidize semicarbazides into 1,3,4-oxadiazoles. This method avoids harsh reagents and achieves yields up to 94% at room temperature. For instance, 5-benzyl-1,3,4-oxadiazol-2-amine derivatives are synthesized from benzyl-substituted semicarbazides in 12–24 hours.

Thioether Formation: Attachment of the 4-Fluorophenylthio Group

The thioether moiety is introduced via nucleophilic substitution or thiol-ene coupling .

Nucleophilic Substitution with 4-Fluorothiophenol

Chloroacetamide intermediates react with 4-fluorothiophenol in ethanol under basic conditions (NaOH, 80°C). This method, adapted from patent CN101805302B, achieves 88% yield after recrystallization.

Reaction Conditions :

Thiol-Alkylation Using Mitsunobu Conditions

Alternative protocols employ Mitsunobu reagents (DIAD, PPh₃) to couple 4-fluorothiophenol with hydroxyacetamide intermediates. This method minimizes side reactions but requires anhydrous conditions.

Acetamide Formation

The final acetamide group is installed through amide coupling or acylation of amines .

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) facilitates coupling between 5-benzyl-1,3,4-oxadiazol-2-amine and 2-((4-fluorophenyl)thio)acetic acid. Yields exceed 90% in dichloromethane at 0–5°C.

Direct Acylation

Acetic anhydride reacts with the oxadiazole amine in pyridine, though this method risks over-acylation and requires careful stoichiometric control.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Enhancements

- Palladium catalysts improve benzylation efficiency but increase costs.

- Eosin-Y photocatalysis offers eco-friendly advantages but requires specialized equipment.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization-POCl₃ | Acylhydrazide → Oxadiazole | 78 | High yield, established protocol | Harsh conditions |

| Visible-Light Catalysis | Semicarbazide → Oxadiazole | 94 | Mild conditions, rapid | Photocatalyst cost |

| Mitsunobu Thioether | Thiol-ene coupling | 82 | Selective, fewer byproducts | Expensive reagents |

| EDC·HCl Coupling | Amide bond formation | 91 | High efficiency, room temperature | Sensitivity to moisture |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.